N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound is a thienopyrimidine derivative functionalized with a 3,5-dimethoxyphenylacetamide group and a 2-(thiophen-2-yl)ethyl substituent. Thienopyrimidine scaffolds are widely explored for their pharmacological properties, including kinase inhibition and anticancer activity . The 3,5-dimethoxyphenyl group may improve solubility and electronic properties, while the thiophen-2-yl ethyl chain could influence steric and hydrophobic interactions .
Properties
Molecular Formula |
C22H21N3O5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-15-10-14(11-16(12-15)30-2)23-19(26)13-25-18-6-9-32-20(18)21(27)24(22(25)28)7-5-17-4-3-8-31-17/h3-4,6,8-12H,5,7,13H2,1-2H3,(H,23,26) |
InChI Key |
ABTURUYNYIYFRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound belonging to the thienopyrimidine class. Its unique structure suggests potential biological activities that could be harnessed for therapeutic applications, particularly in cancer and inflammatory diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core and has substituents that may enhance its biological properties.
Anticancer Potential
Research indicates that compounds within the thienopyrimidine class exhibit anticancer properties. This compound is hypothesized to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies have suggested that similar compounds can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structural features suggest it may also possess anti-inflammatory properties. The presence of the thiophene moiety is known to enhance interactions with inflammatory mediators. In vitro studies have shown that related thienopyrimidines can reduce pro-inflammatory cytokine production, indicating potential for treating inflammatory diseases.
Case Studies
-
In Vitro Studies : A study evaluated the antibacterial activity of structurally similar thienopyrimidines against various bacterial strains using the disk diffusion method. Results indicated that modifications in side chains significantly influenced biological activity (Table 1) .
Compound Gram-positive Activity (µg/mL) Gram-negative Activity (µg/mL) 4a 25 ≥200 4b 12.5 ≥200 8a Mild Weak - Binding Affinity Studies : Interaction studies using surface plasmon resonance have been proposed to assess the binding affinities of this compound with various enzymes and receptors. Such studies are crucial for elucidating its mechanism of action and potential therapeutic effects.
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity . The integration of both fluorinated and dimethoxy groups enhances lipophilicity and modifies pharmacokinetic properties compared to its analogs.
Comparative Analysis with Similar Compounds
A comparative analysis with other thienopyrimidine derivatives reveals distinct biological activities attributed to specific functional groups:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Thienopyrimidine A | Similar thienopyrimidine core | Anticancer |
| Thienopyrimidine B | Fluorobenzyl substitution | Anti-inflammatory |
| Dimethoxyphenyl Derivative | Dimethoxyphenol group | Antioxidant |
The unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure: Features a pyrimidinone core linked to a dichlorophenylacetamide via a thioether bridge.
- Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides, yielding 80% .
- Properties :
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide
- Structure: Contains a cyclopenta-fused thienopyrimidine core and a phenoxyacetamide substituent.
- Synthesis : Prepared via nucleophilic substitution, yielding 53% .
- Properties :
- Key Differences : The cyclopenta fusion reduces ring flexibility compared to the thiophen-2-yl ethyl chain in the target compound, which may impact conformational adaptability in biological systems.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Includes a thietane (3-membered sulfur ring) substituent on the pyrimidine core.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate and 2-chloromethylthiirane .
- Key Differences : The thietane group introduces strain and unique sulfur reactivity, contrasting with the thiophene moiety in the target molecule.
Comparative Data Table
Key Structural and Functional Insights
Electronic Effects :
- The 3,5-dimethoxyphenyl group (electron-donating) in the target compound may enhance solubility and π-π stacking compared to electron-withdrawing dichlorophenyl groups .
- Thiophene vs. thietane: Thiophene’s aromaticity supports stable hydrophobic interactions, whereas thietane’s strain may confer unique reactivity .
Synthetic Efficiency :
- Higher yields (e.g., 80% for compound 2.1) are achieved with simpler alkylation steps, while fused-ring systems (e.g., compound 2.2) show lower yields due to steric challenges .
Biological Potential: Thienopyrimidine derivatives are often investigated for kinase inhibition, but the target compound’s dimethoxyphenyl and thiophen-ethyl groups may position it for studies in chemotaxis or 3D cell culture models, as suggested by .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
